Receptor Selectivity: Desmopressin Acetate Trihydrate Exhibits a >3000-Fold Preference for V2 over V1 Receptors Relative to Arginine Vasopressin
The receptor selectivity profile of desmopressin acetate trihydrate is a primary driver of its unique therapeutic index. Compared to the endogenous hormone arginine vasopressin (AVP), desmopressin exhibits a high binding affinity for the V2 receptor (Ki ~0.3 nM), which is responsible for its antidiuretic effects . Crucially, its activity at the V1 receptor (which mediates vasoconstriction) is markedly reduced. This differential pharmacology is quantified as a reduction in vasopressor effect by a factor of approximately 1500 compared to its antidiuretic activity enhancement [1].
| Evidence Dimension | Receptor Activity Ratio (Antidiuretic / Vasopressor) |
|---|---|
| Target Compound Data | Antidiuretic activity enhanced ~10-fold; Vasopressor effect reduced ~1500-fold vs. AVP |
| Comparator Or Baseline | Arginine Vasopressin (AVP) |
| Quantified Difference | >3000-fold shift in selectivity profile (10 * 1500) |
| Conditions | In vitro receptor binding assays and in vivo pharmacological models |
Why This Matters
Procurement of desmopressin acetate trihydrate ensures that experimental or therapeutic outcomes are driven by targeted antidiuretic V2 receptor activation, with a dramatically lower risk of off-target hypertensive effects associated with V1 receptor agonism, a critical advantage over using native vasopressin or less selective analogs.
- [1] RxReasoner. ATC Group: H01BA Vasopressin and analogues. View Source
